Piperazine dihydrobromide

Descripción general

Descripción

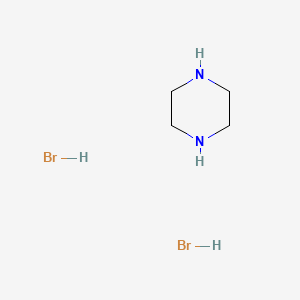

Piperazine dihydrobromide is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms . It was first used as a solvent for uric acid and later introduced as an anthelmintic agent in 1953 . It is a valuable product used in the production of surfactants, antioxidants, plastics, synthetic resins and fibers, rubbers, corrosion inhibitors, and catalysts for preparing polyurethanes, dyes, and effective pharmaceuticals .

Synthesis Analysis

Piperazine synthesis methods on intermolecular and intramolecular cyclization catalytic processes are compared and reviewed analytically . The advantages and disadvantages of current ways of synthesizing piperazine are described while focusing on the preferred and highly selective processes of intramolecular cyclization using aminoethylethanolamine and diethylenetriamine, and one-step intermolecular cyclization using ethylenediamine, mono-, and diethanolamine .

Molecular Structure Analysis

The molecular formula of Piperazine dihydrobromide is C4H12Br2N2 . It has a molecular weight of 247.96 g/mol . The InChIKey of Piperazine dihydrobromide is UXWKNNJFYZFNDI-UHFFFAOYSA-N .

Chemical Reactions Analysis

Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism . Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .

Physical And Chemical Properties Analysis

Piperazine typically appears as a clear, colorless liquid, or white crystalline solid . It is hygroscopic, which means it readily absorbs water from the environment . It has a slightly bitter taste and a faint, amine-like odor .

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Discovery

Piperazine is a core structure in many pharmaceuticals due to its versatility and the ability to improve pharmacokinetic profiles . Piperazine dihydrobromide can be used in the synthesis of drugs that require a piperazine moiety as a building block. Its presence in drugs like Imatinib (Gleevec) and Sildenafil (Viagra) underscores its importance in the development of treatments for conditions such as cancer and erectile dysfunction .

Anticancer Research

The piperazine structure is prevalent in many anticancer agents. Piperazine dihydrobromide may be used in the synthesis of hybrid heterocycles that show promise in anticancer applications. Its derivatives have been included in several patents for their anticancer activity, highlighting the potential of piperazine dihydrobromide in this field .

C–H Functionalization

Recent advances in C–H functionalization techniques have expanded the ways in which piperazine derivatives can be synthesized. Piperazine dihydrobromide can be involved in such reactions to create functionalized piperazines, which are valuable in medicinal chemistry research for creating more diverse drug molecules .

Synthesis of Nitrogen Heterocycles

Piperazine dihydrobromide can be used in the synthesis of nitrogen heterocycles, which are crucial in medicinal chemistry. Over 75% of FDA-approved drugs contain nitrogen heterocycles, making piperazine dihydrobromide an important compound for the development of new pharmaceuticals .

Pharmacological Agent Development

Due to its structural characteristics, piperazine dihydrobromide can be used to develop pharmacological agents with various properties such as anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant . Its ability to serve as a hydrogen bond donor/acceptor makes it a valuable component in tuning interactions with biological receptors.

Mecanismo De Acción

Target of Action

Piperazine dihydrobromide primarily targets the GABA receptors in the muscle membrane . These receptors play a crucial role in transmitting inhibitory signals in the nervous system .

Mode of Action

Piperazine dihydrobromide acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings . This interaction results in the flaccid paralysis of the worm , which is the primary mode of action for its anthelmintic properties .

Biochemical Pathways

It’s known that the compound’s action on gaba receptors disrupts the normal functioning of the parasites, leading to their paralysis

Pharmacokinetics

Piperazine compounds are known to be partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation . The piperazine moiety is often used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule .

Result of Action

The primary result of piperazine dihydrobromide’s action is the paralysis of parasites, such as roundworms and pinworms . This paralysis allows the host body to easily remove or expel the invading organism .

Action Environment

The action, efficacy, and stability of piperazine dihydrobromide can be influenced by various environmental factors. It’s worth noting that piperazine readily absorbs water and carbon dioxide from the air , which could potentially influence its stability and efficacy.

Safety and Hazards

Direcciones Futuras

Piperazine dihydrobromide has been used in the field of solar cells . A buffer layer of Piperazine Dihydriodide (PDI 2) is inserted into the imbedded bottom interface of perovskite solar cells. The PDI 2 buffer layer is able to lubricate the mismatched thermal expansion between perovskite and substrate, resulting in the release of lattice strain and thus a void-free buried interface . This leads to prolonged operation lifetime of the perovskite solar cells .

Propiedades

IUPAC Name |

piperazine;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.2BrH/c1-2-6-4-3-5-1;;/h5-6H,1-4H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXWKNNJFYZFNDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN1.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00208549 | |

| Record name | Piperazine dihydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piperazine dihydrobromide | |

CAS RN |

59813-05-7 | |

| Record name | Piperazine dihydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059813057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine dihydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperazine dihydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.288 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPERAZINE DIHYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AD5RF7D2AU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of piperazine dihydrobromide in the synthesis of Trazodone Hydrochloride?

A1: Piperazine dihydrobromide serves as a crucial intermediate in the multi-step synthesis of Trazodone Hydrochloride, an antidepressant and anxiolytic drug. [] Specifically, 1-(3-chlorophenyl)piperazine dihydrobromide, a derivative of piperazine dihydrobromide, is reacted with 1-bromo-3-chloropropane. This step is followed by a condensation reaction with 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one, ultimately yielding Trazodone Hydrochloride. []

Q2: The provided research mentions a novel synthesis method for 1-acetyl-4-(4-hydroxyphenyl) piperazine using piperazine dihydrobromide. What are the advantages of this new method?

A2: The research highlights a new method for synthesizing 1-acetyl-4-(4-hydroxyphenyl) piperazine, a compound with potential pharmaceutical applications. [] This method utilizes an aqueous solution of 4-hydroxyphenyl piperazine dihydrobromide, acetic anhydride, and a base. [] The advantages of this method include:

- Improved yield and purity: By using an alcohol solvent during the acetylation of 4-hydroxyphenyl piperazine dihydrobromide, the formation of unwanted by-products is minimized, leading to a higher yield and purity of the desired product. []

- Cost reduction and reduced pollution: This method employs 40% hydrobromic acid (HBr) for preparing the starting material, 4-hydroxyphenyl piperazine dihydrobromide, instead of the conventionally used 48% HBr. This substitution contributes to cost reduction and minimizes pollution generated during the synthesis process. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]-benzenecarboxylic acid](/img/structure/B1304858.png)

![4-[(3-Fluorobenzyl)oxy]benzenecarbohydrazide](/img/structure/B1304860.png)

![3-[3-(Trifluoromethyl)phenoxy]-2-butanone](/img/structure/B1304861.png)